molecular formula C17H11N3O B13957848 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole

3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole

Cat. No.: B13957848
M. Wt: 273.29 g/mol
InChI Key: YGUDIHOQAIXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring, a naphthalene ring, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridinecarboxylic acid hydrazide with 1-naphthyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.

    Fluorescent Probe: The compound exhibits fluorescence due to its conjugated system, which can be used to detect specific biomolecules or environmental changes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(Pyridin-2-yl)-5-(2-naphthyl)-1,2,4-oxadiazole
  • 3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is unique due to the presence of both pyridine and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

5-naphthalen-1-yl-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H11N3O/c1-2-8-13-12(6-1)7-5-9-14(13)17-19-16(20-21-17)15-10-3-4-11-18-15/h1-11H

InChI Key

YGUDIHOQAIXIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.